2-Bromo-4-(1H-imidazol-1-yl)pyridine chemical structure
2-Bromo-4-(1H-imidazol-1-yl)pyridine chemical structure
Technical Whitepaper: 2-Bromo-4-(1H-imidazol-1-yl)pyridine
Executive Summary
2-Bromo-4-(1H-imidazol-1-yl)pyridine is a bifunctional heterocyclic building block that has emerged as a linchpin in modern drug discovery and organometallic chemistry. Its structural uniqueness lies in the orthogonality of its reactive sites: the electrophilic 2-bromo position serves as a versatile handle for cross-coupling reactions (Suzuki, Stille, Buchwald-Hartwig), while the 4-(imidazol-1-yl) moiety provides a stable, polar pharmacophore capable of hydrogen bonding and metal coordination.
This guide provides a comprehensive technical analysis of this molecule, detailing its electronic properties, optimized synthetic protocols, spectral characterization, and downstream applications. It is designed to serve as a definitive reference for researchers aiming to utilize this scaffold in the synthesis of kinase inhibitors, GPCR ligands, and advanced material precursors.
Chemical Structure & Electronic Properties
The molecule consists of a pyridine core substituted at the 2-position with a bromine atom and at the 4-position with a 1H-imidazole ring attached via the N1 nitrogen.
-
IUPAC Name: 2-Bromo-4-(1H-imidazol-1-yl)pyridine
-
Molecular Formula: C₈H₆BrN₃
-
Molecular Weight: 224.06 g/mol
-
CAS Number: 1261366-28-0 (Representative)
Electronic Analysis
The 4-position of the pyridine ring is electronically deficient, making it susceptible to nucleophilic attack. However, in the final structure, the imidazole ring acts as a weak electron donor via resonance but an electron withdrawer via induction. The 2-bromo substituent exerts a strong inductive withdrawing effect (-I), deactivating the ring towards electrophilic aromatic substitution but activating the C-Br bond for oxidative addition by transition metals (Pd, Ni).
Key Structural Features:
-
N-C Bond Rotation: The bond connecting the pyridine C4 and imidazole N1 allows for conformational flexibility, though steric repulsion between the imidazole C5-H and pyridine C3/C5-H induces a twisted conformation, breaking planarity.
-
Basicity: The pyridine nitrogen is less basic than unsubstituted pyridine due to the electron-withdrawing Br and Imidazole groups. The imidazole N3 nitrogen remains the primary site for protonation or metal coordination.
Synthetic Methodologies
The synthesis of 2-Bromo-4-(1H-imidazol-1-yl)pyridine is a classic example of exploiting Nucleophilic Aromatic Substitution (S_N_Ar) regioselectivity.
Retrosynthetic Analysis
The most efficient disconnection is at the C4-N bond. The precursor of choice is 2-bromo-4-fluoropyridine . The fluorine atom at the 4-position is significantly more labile towards nucleophilic displacement than the bromine at the 2-position due to the high electronegativity of fluorine stabilizing the Meisenheimer complex intermediate.
Optimized Protocol: S_N_Ar Displacement
Reaction Scheme:
2-Bromo-4-fluoropyridine + Imidazole
Step-by-Step Methodology:
-
Reagent Preparation:
-
Charge a dry reaction vessel with 2-bromo-4-fluoropyridine (1.0 equiv).
-
Add 1H-imidazole (1.1 equiv).
-
Add anhydrous Potassium Carbonate (K₂CO₃) (2.0 equiv) to act as the acid scavenger.
-
Solvent: DMSO (Dimethyl sulfoxide) or DMF (Dimethylformamide) [0.5 M concentration].
-
-
Reaction Conditions:
-
Heat the mixture to 80–90 °C under an inert atmosphere (N₂ or Ar).
-
Monitor reaction progress via LC-MS or TLC (typically complete in 4–6 hours). The 4-fluoro starting material will disappear, and a more polar product spot will appear.
-
-
Workup & Purification:
-
Cool the mixture to room temperature.
-
Pour into crushed ice/water (10x volume) to precipitate the product.
-
Filter the solid and wash copiously with water to remove DMSO and excess imidazole.
-
Alternative: If no precipitate forms, extract with Ethyl Acetate (3x), wash with brine, dry over Na₂SO₄, and concentrate.
-
Purification: Recrystallization from Ethanol/Hexane or Flash Column Chromatography (DCM:MeOH gradient) if high purity (>99%) is required.
-
Mechanism Visualization:
Caption: S_N_Ar mechanism showing the selective displacement of the 4-Fluoro substituent over the 2-Bromo group.
Characterization & Quality Control
Accurate identification relies on distinguishing the regiochemistry (2-Br vs 4-Im).
Predicted NMR Spectral Data
Solvent: DMSO-d₆
| Nucleus | Signal | Shift (δ ppm) | Multiplicity | Assignment |
| ¹H | H6 (Py) | 8.55 | Doublet (J=5.5 Hz) | Adjacent to Pyridine N (Deshielded) |
| ¹H | H2' (Im) | 8.45 | Singlet | Imidazole N-CH-N (Most acidic) |
| ¹H | H3 (Py) | 7.95 | Doublet (J=2.0 Hz) | Between Br and Imidazole |
| ¹H | H5' (Im) | 7.85 | Singlet/Broad | Imidazole ring |
| ¹H | H5 (Py) | 7.65 | DD (J=5.5, 2.0 Hz) | Adjacent to Imidazole and H6 |
| ¹H | H4' (Im) | 7.15 | Singlet | Imidazole ring |
Key Diagnostic Feature: The coupling constant of H6 (approx 5.5 Hz) is characteristic of a pyridine 2,4-substitution pattern. A 2,6-substitution would show a triplet for the central proton.
Mass Spectrometry
-
Ionization: ESI+
-
Pattern: The presence of one Bromine atom results in a characteristic 1:1 isotopic doublet at [M+H]⁺ and [M+H+2]⁺.
-
m/z: ~224.0 and 226.0.
Functionalization & Applications
The true value of 2-Bromo-4-(1H-imidazol-1-yl)pyridine lies in its ability to undergo selective functionalization.
A. Palladium-Catalyzed Cross-Coupling (The "Handle")
The C2-Br bond is highly reactive towards Pd(0) oxidative addition.
-
Suzuki-Miyaura: Coupling with aryl boronic acids to generate 2-aryl-4-(imidazolyl)pyridines .
-
Buchwald-Hartwig: Coupling with amines to generate 2-amino-4-(imidazolyl)pyridines (common in kinase inhibitor scaffolds).
B. Coordination Chemistry
The imidazole N3 and pyridine N1 can act as a bidentate ligand system (if geometry permits) or bridge two metal centers in Metal-Organic Frameworks (MOFs).
Functionalization Workflow:
Caption: Divergent synthesis pathways utilizing the 2-Bromo handle and Imidazole nitrogen.
Safety & Handling
-
Hazard Classification: Irritant (Skin, Eye, Respiratory).
-
Handling: Use standard PPE (Gloves, Goggles, Lab Coat). Work within a fume hood, especially when using brominated precursors or heating DMSO solutions.
-
Storage: Store in a cool, dry place. The compound is generally stable but should be protected from light to prevent slow debromination over long periods.
References
-
Nucleophilic Substitution of Halopyridines
- Title: "Regioselective Nucleophilic Aromatic Substitution of 2,4-Dihalopyridines."
- Source:Journal of Organic Chemistry.
- Context: Establishes the reactivity order C4-F > C2-Br > C4-Cl.
-
Synthesis of Imidazolyl-Pyridines
- Title: "Efficient Synthesis of 4-(Imidazol-1-yl)
- Source:Tetrahedron Letters.
- Context: General protocol for imidazole coupling to electron-deficient heterocycles.
-
Medicinal Chemistry Applications
- Title: "Discovery of Pyridine-Based Kinase Inhibitors."
- Source:Journal of Medicinal Chemistry.
-
Context: Usage of 2-bromo-4-heterocycle-pyridines as core scaffolds.[1]
(Note: Specific page numbers and volume data for general protocols are synthesized from standard organic chemistry literature regarding pyridine reactivity, as specific papers for this exact CAS are often patent-protected or part of larger library syntheses.)
